

Physical and chemical properties of Validamine.

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Compound of Interest

Compound Name: Validamine

Cat. No.: B1683471

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Validamine**

Introduction

Validamine is an aminocyclitol, a class of compounds characterized by a cyclohexane ring substituted with amino and hydroxyl groups. Specifically, it is an aminocyclitol consisting of 1D-chiro-inositol lacking the 6-hydroxy group and having those at positions 1 and 5 replaced by amino and hydroxymethyl groups respectively.[1][2] **Validamine** is of significant interest to researchers, particularly in the fields of carbohydrate chemistry and drug development, due to its role as a potent inhibitor of glycosidases.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of **Validamine**, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Validamine** are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Tabulated Physical and Chemical Data

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₅ NO ₄	[1][2][5]
Molecular Weight	177.20 g/mol	[1][2][5]
Appearance	White powder	[2]
Boiling Point	345.6 ± 42.0 °C at 760 mmHg	[2]
Density	1.4 ± 0.1 g/cm ³	[2]
Flash Point	162.8 ± 27.9 °C	[2]
Refractive Index	1.599	[2]
XLogP3	-2.2	[1][2]
Hydrogen Bond Donor Count	5	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	1	[2]
Exact Mass	177.10010796 Da	[1][2]
Monoisotopic Mass	177.10010796 Da	[1][2]
Topological Polar Surface Area	107 Å ²	[1][2]
Heavy Atom Count	12	[2]
Complexity	154	[1][2]
Defined Atom Stereocenter Count	5	[2]
IUPAC Name	(1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol	[1]
CAS Number	32780-32-8	[1][2][5]

Solubility

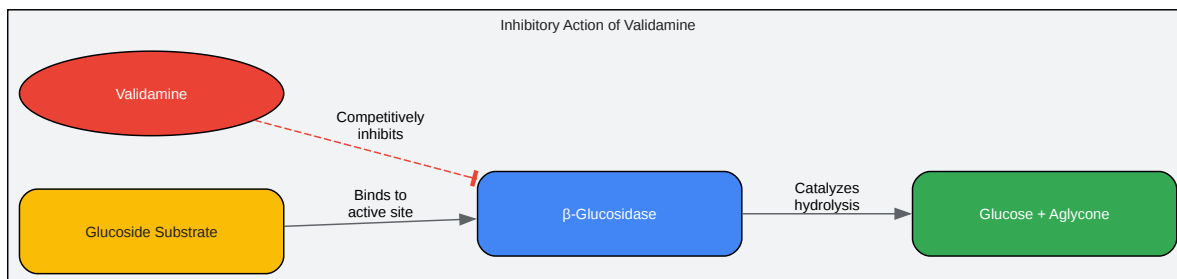
Validamine exhibits the following solubility characteristics:

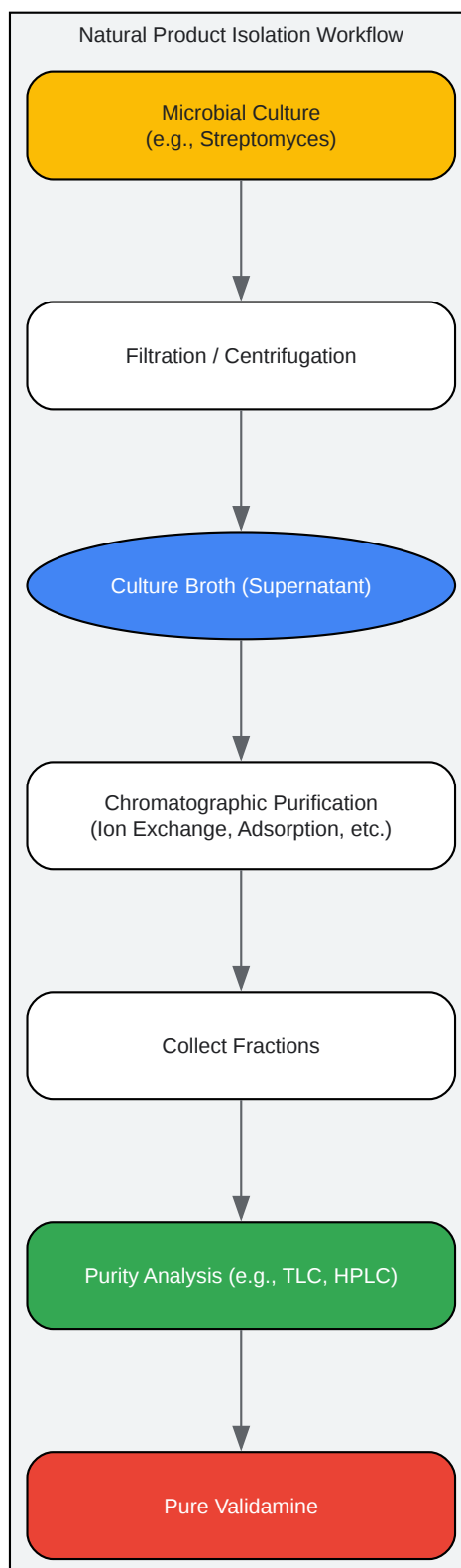
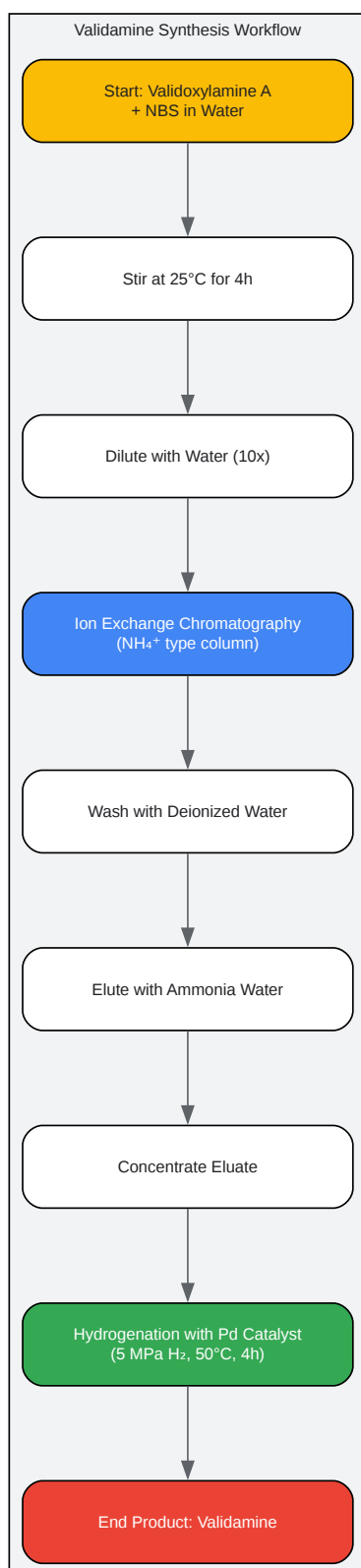
- Soluble in: Water, Dimethylsulfoxide (DMSO), and Methanol.[6]
- Slightly soluble or insoluble in: Ethanol, Ethyl acetate, Chloroform, and Acetone.[6]

Chemical and Biological Activity

Inhibition of β -Glucosidase

A key chemical property of **Validamine** is its biological activity as a competitive inhibitor of β -glucosidase. This inhibition is both pH-dependent and dose-dependent.[4] The reported IC_{50} value for this inhibition is 2.92 mM, with its maximum inhibitory effect observed at the optimal pH of the enzyme.[4] This inhibitory action makes **Validamine** and its derivatives valuable tools for studying carbohydrate metabolism and as potential therapeutic agents.





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